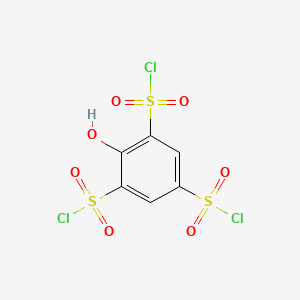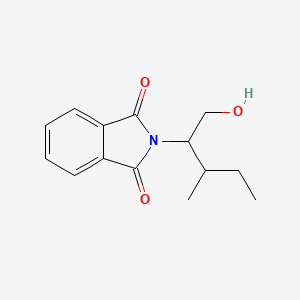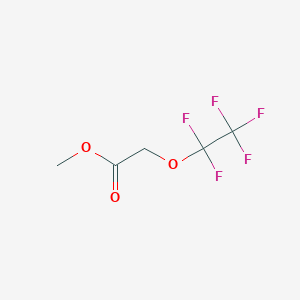
N-(3,5-Dichlorophenyl)-2,2,2-trifluoroacetamide
Vue d'ensemble
Description
“N-(3,5-Dichlorophenyl)-3-isopropyl-2,4-dioxo-1-imidazolidinecarboxamide” is a compound with the molecular formula C13H13Cl2N3O3 . Its average mass is 330.167 Da and its monoisotopic mass is 329.033386 Da .
Synthesis Analysis
While specific synthesis information for “N-(3,5-Dichlorophenyl)-2,2,2-trifluoroacetamide” was not found, a related compound, “N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine”, has been studied . This compound was found to affect Mycobacterium tuberculosis energetics .
Molecular Structure Analysis
The molecular structure of “N-(3,5-Dichlorophenyl)-3-isopropyl-2,4-dioxo-1-imidazolidinecarboxamide” is based on structures generated from information available in ECHA’s databases .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3,5-Dichlorophenyl)-3-isopropyl-2,4-dioxo-1-imidazolidinecarboxamide” include a molecular formula of C13H13Cl2N3O3, an average mass of 330.167 Da, and a monoisotopic mass of 329.033386 Da .
Applications De Recherche Scientifique
Synthesis and Spectroscopic Analysis
N-(3,5-Dichlorophenyl)-2,2,2-trifluoroacetamide and its derivatives have been synthesized and characterized through various spectroscopic methods. These compounds, including a number of acylthioureas with the N-phenyl substituent, have been analyzed using elemental analysis, IR, and NMR spectroscopy. Such spectroscopic analyses are crucial for understanding the structural and chemical properties of these compounds (Limban et al., 2011).
Antipathogenic Activity
These synthesized compounds have been tested for their antipathogenic properties, particularly against bacterial cells. The presence of halogens like iodine, bromine, or fluorine, and chloride atoms on the N-phenyl substituent of the thiourea moiety, has shown significant anti-pathogenic activity. This is particularly true for strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to form biofilms. These findings underscore the potential of these derivatives for further development as antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Applications in Organic Synthesis and Biological Activity
Oxidative Addition and Cycloaddition Reactions
This compound undergoes oxidative addition reactions with alkenes and dienes in an oxidative system. This process yields various complex molecules, highlighting the compound's role in facilitating intricate chemical transformations. The resulting products have been structurally characterized, showcasing the compound's utility in organic synthesis (Shainyan et al., 2015).
In Vitro Antiplasmodial Properties
Derivatives of this compound have been synthesized and evaluated for their in vitro antiplasmodial properties. Preliminary results indicate that specific structural features in the derivatives are necessary for biological activity against the Plasmodium falciparum parasite. The mode of action of the most active compounds has been theoretically explained through molecular docking, offering insights into their potential therapeutic applications (Mphahlele et al., 2017).
Applications in Chemical Analysis and Protection
Trifluoroacetylation for Analysis
This compound and related reagents have been used for the trifluoroacetylation of amine, hydroxyl, and thiol groups. This method is advantageous for chemical analysis, especially in trace analysis, due to the non-acidic conditions used and the generation of neutral, volatile trifluoroacetamides. These compounds appear as sharp peaks in gas chromatograms, simplifying the analysis process and reducing potential errors (Donike, 1973).
Mécanisme D'action
Target of Action
The compound N-(3,5-dichlorophenyl)-2,2,2-trifluoroacetamide has been reported to affect the energetics of Mycobacterium tuberculosis . .
Biochemical Pathways
It has been reported to remarkably affect mycobacterium tuberculosis energetics .
Result of Action
The compound this compound has been reported to have a significant effect on the energetics of Mycobacterium tuberculosis . .
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-4-1-5(10)3-6(2-4)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBRIQOJYFMMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)


![tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B6351365.png)
![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B6351383.png)
![t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6351388.png)







